
(3-Cyanoazetidin-3-yl)methanesulfonyl fluoride;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-Cyanoazetidin-3-yl)methanesulfonyl fluoride;hydrochloride” is a chemical compound with the molecular formula C5H7FN2O2S . It is a derivative of methanesulfonyl fluoride .
Molecular Structure Analysis
The InChI code for “(3-Cyanoazetidin-3-yl)methanesulfonyl fluoride;hydrochloride” is 1S/C5H7FN2O2S.ClH/c6-11(9,10)4-5(1-7)2-8-3-5;/h8H,2-4H2;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .Physical And Chemical Properties Analysis
“(3-Cyanoazetidin-3-yl)methanesulfonyl fluoride;hydrochloride” has a molecular weight of 214.65 . It is a powder at room temperature . The melting point is between 151-153 degrees Celsius .Aplicaciones Científicas De Investigación
Enzyme Inhibition Studies
Methanesulfonyl fluoride is known for its role as an oxydiaphoric inhibitor of acetylcholinesterase, producing a methanesulfonyl enzyme derivative. This interaction is crucial for understanding the enzyme's inhibition mechanisms, where substituted ammonium ions can significantly affect the rate of reaction. For instance, the presence of tetraethylammonium ion can increase the reaction rate by more than 30 times, offering insights into enzyme behavior and inhibition strategies (Kitz & Wilson, 1963).
Fluoride's Impact on Enzymatic Reactions
Research on methanesulfonates, including methanesulfonyl fluoride, with acetylcholinesterase, demonstrates the compound's ability to form an inactive methanesulfonyl-enzyme derivative. This process is influenced by fluoride, which inhibits sulfonylation without affecting desulfonylation. Such studies reveal fluoride's potential to modulate enzyme activity, suggesting applications in biochemical research and potential therapeutic interventions (Greenspan & Wilson, 1970).
Synthesis of Fluoroalkyl Compounds
The electrophilic anti-addition of methanesulfenyl fluoride towards carbon-carbon double bonds has been utilized for synthesizing β-fluoroalkyl-methylthioethers. This reaction highlights the compound's utility in creating structurally diverse molecules, offering pathways for developing novel materials and chemicals with unique properties (Haufe et al., 1988).
Anti-Acetylcholinesterase Activity
Some derivatives of methanesulfonates exhibit anti-acetylcholinesterase activity, highlighting their potential in developing insecticidal and possibly therapeutic agents. This research underscores the versatility of methanesulfonyl fluoride derivatives in creating bioactive molecules (Holan, Virgona, & Watson, 1997).
Polymerization Processes
The polymerization of N-(methanesulfonyl)azetidine via ring-opening at high temperatures to form polymers with sulfonyl groups incorporated into the polymer backbone presents novel approaches to material science. This process demonstrates the compound's potential in synthesizing new polymeric materials with specific functional properties (Reisman et al., 2020).
Safety and Hazards
“(3-Cyanoazetidin-3-yl)methanesulfonyl fluoride;hydrochloride” is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .
Propiedades
IUPAC Name |
(3-cyanoazetidin-3-yl)methanesulfonyl fluoride;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FN2O2S.ClH/c6-11(9,10)4-5(1-7)2-8-3-5;/h8H,2-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHFOTPLJCZXGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CS(=O)(=O)F)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Cyanoazetidin-3-yl)methanesulfonyl fluoride;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-Cyano-3-[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2557957.png)
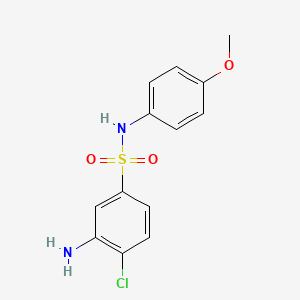
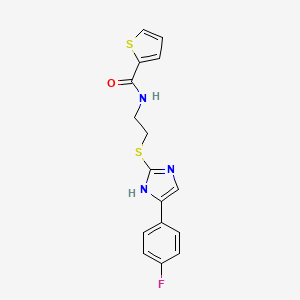
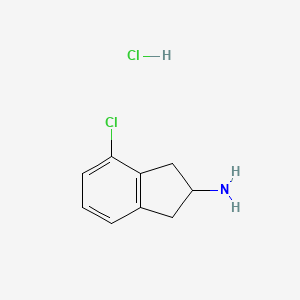
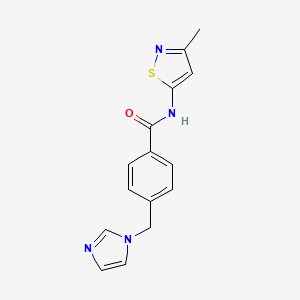
![(1S,3S,5S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.1.0]hexane-1-carboxylic acid](/img/no-structure.png)
![N-(4-chlorophenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2557969.png)

![N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine](/img/structure/B2557972.png)
![(1s,3s)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide](/img/structure/B2557974.png)

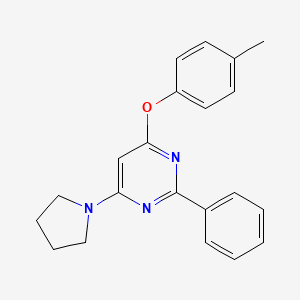
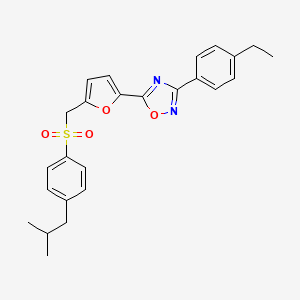
![4-[(E)-2-(2-chlorophenyl)ethenyl]-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2557980.png)